Propan-2-yl 3-nitrobenzoate

Description

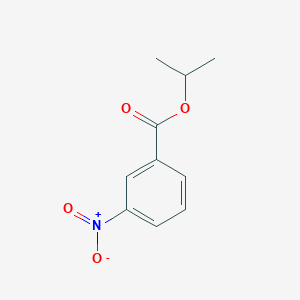

Propan-2-yl 3-nitrobenzoate (CAS: 6268-23-1) is an ester derivative of 3-nitrobenzoic acid, where the carboxylic acid group is esterified with isopropyl alcohol. The compound features a nitro substituent at the meta position of the aromatic ring, conferring distinct electronic and steric properties. This compound is listed in commercial catalogs with a purity of 95% and is likely utilized as an intermediate in organic synthesis or pharmaceutical research due to the reactivity of the nitro group .

Properties

CAS No. |

6268-23-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

propan-2-yl 3-nitrobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 |

InChI Key |

ICDANRFRDBFMRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and isopropanol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Reduction: 3-Aminobenzoic acid derivatives.

Hydrolysis: 3-Nitrobenzoic acid and isopropanol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Functional Ingredients

In cosmetics, propan-2-yl 3-nitrobenzoate is explored for its potential as a functional ingredient due to its chemical properties that enhance stability and efficacy in formulations. It can act as a solvent or a stabilizer in various cosmetic products.

Case Study: Topical Formulations

Research indicates that incorporating nitrobenzoate derivatives into topical formulations can improve skin penetration and bioavailability of active ingredients. This is crucial for dermatological products aiming for effective delivery systems .

| Formulation Type | Active Ingredient | Effectiveness |

|---|---|---|

| Creams | Moisturizers | Enhanced absorption |

| Serums | Anti-aging agents | Improved stability |

Material Science

Polymer Applications

this compound is also studied for its role in polymer chemistry. It can be used to modify polymer properties, enhancing characteristics such as flexibility and thermal stability.

Case Study: Polymer Modification

In a study focusing on polymer blends, the incorporation of this compound led to significant improvements in mechanical properties and thermal resistance of the resultant materials. This is particularly beneficial in developing durable consumer products .

| Polymer Type | Modification Method | Property Improvement |

|---|---|---|

| Thermoplastics | Additive incorporation | Increased flexibility |

| Coatings | Reactive blending | Enhanced durability |

Mechanism of Action

The mechanism of action of propan-2-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing 3-nitrobenzoic acid and isopropanol. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro Group: The nitro group in this compound is a strong electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl. This contrasts with Propyl 4-hydroxybenzoate, where the hydroxy group is electron-donating, reducing carbonyl reactivity . Dual Functionalization: Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride contains both nitro and amino groups. The nitro group’s electron-withdrawing effect may stabilize the amine in its protonated form (as HCl salt), influencing solubility and reactivity .

Steric and Electronic Variations :

Hydrolysis Rates

Reduction Potential

- The nitro group in this compound can be reduced to an amine (e.g., via catalytic hydrogenation), making it a precursor for amino derivatives. This contrasts with Propyl 4-hydroxybenzoate, which lacks reducible groups .

Analytical Characterization

- IR Spectroscopy : The nitro group’s symmetric stretching (~1350 cm⁻¹) and asymmetric stretching (~1520 cm⁻¹) would distinguish it from compounds like Propyl 4-hydroxybenzoate, which exhibits O–H stretching (~3200 cm⁻¹) .

- NMR : The aromatic proton signals in this compound would deshield due to the nitro group, appearing downfield compared to Propyl 4-hydroxybenzoate’s hydroxy-substituted ring .

Biological Activity

Propan-2-yl 3-nitrobenzoate, also known as isopropyl 3-nitrobenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- IUPAC Name : this compound

The compound features a nitro group (-NO2) attached to a benzoate moiety, which significantly influences its biological interactions.

Cytotoxicity

Research indicates that nitrobenzoate derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several nitrobenzoate compounds, revealing that substituents on the aromatic ring play a crucial role in determining their activity.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not specified | Potential cytotoxic activity observed |

| This compound | U251 (glioblastoma) | Data not specified | Activity dependent on substituent position |

| This compound | PC-3 (prostate cancer) | Data not specified | Shows promise based on structural analysis |

The presence of electron-withdrawing groups like -NO2 enhances the cytotoxic potential of these compounds by stabilizing the aromatic system and facilitating interactions with cellular targets.

Metabolic Pathways

The metabolism of nitrobenzoates, including this compound, typically involves enzymatic reduction processes. For instance, in Comamonas sp., 3-nitrobenzoate undergoes dioxygenation, leading to the release of nitrite and the formation of protocatechuate. This metabolic pathway highlights the compound's potential for biodegradation and environmental applications .

Case Studies

- Cytotoxicity in Cancer Research : A comparative study on various nitro-substituted benzoates demonstrated that those with strong electron-withdrawing groups exhibited enhanced cytotoxicity against human cancer cell lines. The study emphasized the importance of substituent effects on biological activity .

- Microbial Degradation : Research involving Pseudomonas fluorescens showed that nitrobenzoates could be metabolized effectively by specific strains, indicating potential applications in bioremediation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propan-2-yl 3-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of aromatic esters like this compound typically involves nitration of a benzoic acid derivative followed by esterification. For example, methyl 3-nitrobenzoate is synthesized via nitration of methyl benzoate using concentrated HNO₃ and H₂SO₄ under controlled cooling (0–5°C) to minimize side reactions . Key factors include:

- Nitration regioselectivity : The nitro group predominantly substitutes at the meta position due to the electron-withdrawing effect of the ester group.

- Solvent and stoichiometry : Excess sulfuric acid acts as a catalyst and dehydrating agent, while slow addition of nitric acid prevents overheating.

- Purification : Vacuum filtration and recrystallization (e.g., using methanol) improve purity, as shown by TLC and melting point analysis .

- Yield Optimization : Adjusting molar ratios (e.g., HNO₃:substrate) and reaction time can mitigate byproducts like ortho/para isomers.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Confirms ester (C=O stretch ~1725 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches at ~1530 and 1350 cm⁻¹) functional groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., 8:2 hexane/ethyl acetate) to distinguish product (Rf ~0.35) from unreacted starting material .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies ester methyl groups (δ ~1.3 ppm for propan-2-yl) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and nitro-substituted carbons .

- Melting Point Analysis : Validates purity (e.g., methyl 3-nitrobenzoate melts at 75–77°C) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve challenges in determining the crystal structure of this compound?

- Methodological Answer :

- Structure Solution : SHELXS/SHELXD (via Patterson or direct methods) identifies initial atomic positions from X-ray diffraction data. For complex cases (e.g., twinned crystals), iterative refinement in SHELXL adjusts thermal parameters and occupancy factors .

- Refinement and Validation : OLEX2 integrates visualization tools to analyze bond lengths/angles and hydrogen bonding. For high-resolution data, anisotropic displacement parameters improve accuracy .

- Handling Ambiguities : Disordered propan-2-yl groups may require constraints (e.g., DFIX in SHELXL) or split-site modeling .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and what graph-set analyses are applicable?

- Methodological Answer :

- Hydrogen Bond Analysis : The nitro group (NO₂) and ester oxygen can act as acceptors, forming C–H···O interactions. Graph-set notation (e.g., S(6) for a six-membered ring motif) categorizes these interactions .

- Software Tools : Mercury (CCDC) or CrystalExplorer visualizes interactions, while SHELXL refines hydrogen atom positions using riding models .

- Impact on Properties : Stronger hydrogen bonds correlate with higher melting points and reduced solubility in nonpolar solvents.

Q. How can researchers address contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Validation Protocols : Compare experimental ¹H/¹³C NMR shifts (in CDCl₃) with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Rotameric equilibria in the propan-2-yl group can split signals; variable-temperature NMR resolves this.

- Cross-Verification : Use HSQC/HMBC correlations to confirm assignments, especially for overlapping aromatic signals .

Data Contradiction Analysis

Q. Why might synthetic yields of this compound vary significantly across studies, and how can these discrepancies be minimized?

- Methodological Answer :

- Key Variables :

- Nitration Conditions : Overheating (>5°C) promotes dinitration byproducts.

- Esterification Efficiency : Propan-2-yl esters may require acid chlorides (vs. direct esterification) for higher yields.

- Troubleshooting : Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2 equivalents of propan-2-ol).

- Literature Comparison : Contrast methodologies from analogous esters (e.g., methyl 3-nitrobenzoate, 53% yield vs. isopropyl derivatives requiring activated acyl intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.